

comparing the biological activity of tetralone derivatives

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Compound of Interest

Compound Name: 7-Methoxy-2-tetralone

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Anticancer Activity

Numerous studies have highlighted the potential of tetralone derivatives as potent anticancer agents. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

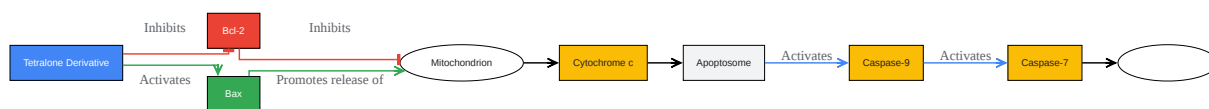
Comparative Anticancer Activity of Tetralone Derivatives

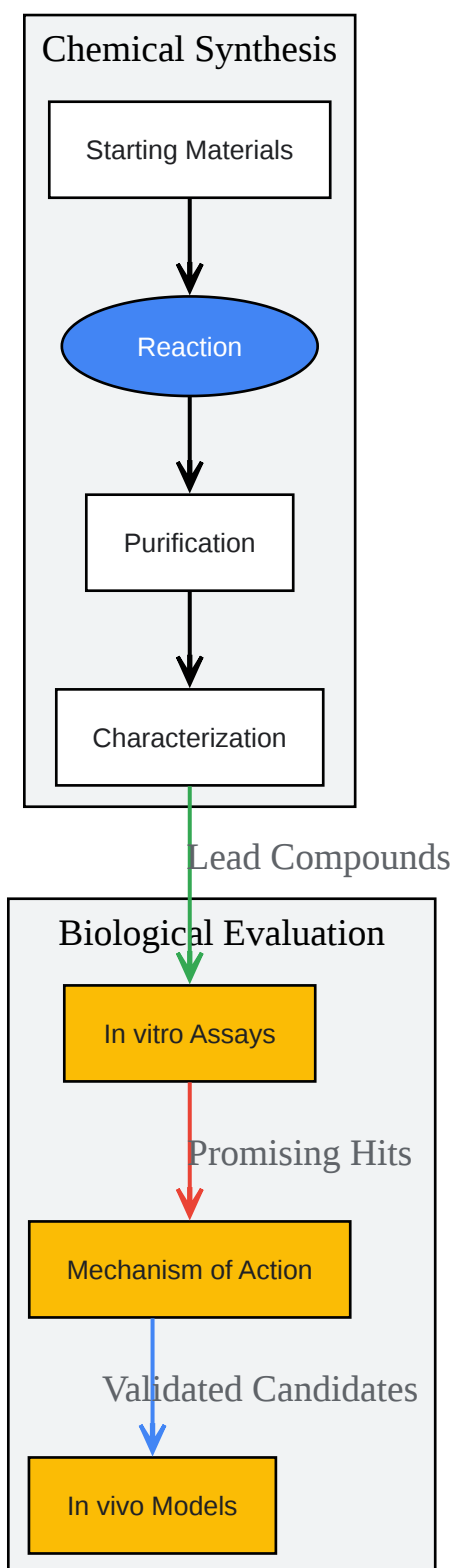
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various tetralone derivatives against different human cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (μM) | Reference |
|------------------------------------|--|---------------------------------|-----------|
| Longifolene-derived tetralone (6g) | MCF-7 (Breast) | 4.42 ± 2.93 | [1] |
| Longifolene-derived tetralone (6h) | A549 (Lung) | 9.89 ± 1.77 | [1] |
| Longifolene-derived tetralone (6d) | T-24, MCF-7, HepG2, A549, HT-29 | Broad-spectrum activity | [1] |
| Thiazoline-tetralin (4b) | MCF-7 (Breast) | 69.2 | [2] |
| Thiazoline-tetralin (4d) | MCF-7 (Breast) | 71.8 | [2] |
| Thiazoline-tetralin (4h) | A549 (Lung) | Lower than Cisplatin | [2] |
| α-aryl-α-tetralone (LQB-314) | Huh7/Rep-Feo1b (Hepatitis C replicon) | 1.8 | [3][4] |
| α-aryl-α-tetralone (LQB-307) | Huh7.5-FGR-JC1-Rluc2A (Hepatitis C replicon) | 1.5 | [3][4] |
| 2,6-dihaloarylchalcone (3a) | HeLa (Cervical) | 3.5 μg/mL | [5][6] |
| 2,6-dihaloarylchalcone (3a) | MCF-7 (Breast) | 4.5 μg/mL | [5][6] |
| Sulfonamide-tetralone (11) | MCF-7 (Breast) | Selective anti-breast potential | [4] |

Mechanism of Action: Induction of Apoptosis

Several tetralone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. One study on a sulfonamide-tetralone derivative (compound 11) demonstrated its ability to trigger the intrinsic apoptotic pathway in breast cancer cells (MCF-7).[4] This involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of executioner caspases like caspase-7.[4]





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